3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-(3-methoxyphenyl)pyridine
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Overview
Description
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-(3-methoxyphenyl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a pyridine ring with an oxadiazole moiety, substituted with chlorophenyl, ethoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-(3-methoxyphenyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the oxadiazole derivative with the pyridine ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-(3-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogens for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen groups.
Scientific Research Applications
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-(3-methoxyphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-(3-methoxyphenyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-ethoxyphenyl)pyridine
- 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-(4-methoxyphenyl)pyridine
Uniqueness
What sets 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-(3-methoxyphenyl)pyridine apart from similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-[2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-3-28-21-17(11-12-19(24-21)14-7-6-8-15(13-14)27-2)20-25-22(29-26-20)16-9-4-5-10-18(16)23/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJARDFAVDNUUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC(=CC=C2)OC)C3=NOC(=N3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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